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Compound of Interest

Compound Name: 3'-Chloroacetophenone

Cat. No.: B045991 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed experimental protocols for the synthesis of α-

chloroacetophenone (also known as phenacyl chloride) via the chlorination of acetophenone.

α-Chloroacetophenone is a valuable chemical intermediate in organic synthesis and has been

used as a lachrymatory agent.[1] The protocols outlined below utilize different chlorinating

agents, including chlorine gas, sulfuryl chloride, and 1,3-dichloro-5,5-dimethylhydantoin

(DCDMH), providing researchers with multiple methodologies to achieve the desired

transformation. Safety precautions, reaction work-up, and data presentation are included to

guide the user.

Introduction
The α-chlorination of ketones is a fundamental transformation in organic chemistry, yielding α-

haloketones that are versatile precursors for various pharmaceuticals and fine chemicals. The

chlorination of acetophenone at the α-position results in 2-chloro-1-phenylethanone (α-

chloroacetophenone or phenacyl chloride). This compound is a colorless to gray crystalline

solid with a sharp, irritating odor.[2][3] The procedures detailed herein describe common

laboratory-scale methods for its synthesis.

The general reaction is as follows:

(Acetophenone -> α-Chloroacetophenone)
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The reaction typically proceeds through an enol or enolate intermediate, which acts as a

nucleophile, attacking an electrophilic chlorine source. The choice of chlorinating agent and

reaction conditions can influence yield and selectivity.

Experimental Protocols
Protocol 1: Direct Chlorination with Chlorine Gas
This method involves the direct use of chlorine gas as the chlorinating agent in an acidic

solvent.

Materials:

Acetophenone

Glacial Acetic Acid

Chlorine gas (Cl₂)

Ice-water bath

Round bottom flask with reflux condenser, stirrer, and gas inlet tube

Procedure:[4]

In a round bottom flask equipped with a stirrer, reflux condenser, and a gas inlet tube,

prepare a solution of 20 g of acetophenone in 100 g of glacial acetic acid.

With vigorous stirring, pass a rapid stream of chlorine gas through the solution. If the

reaction becomes too exothermic, use an ice-water bath to maintain control.

Continue passing chlorine gas until the required stoichiometric amount has been absorbed

(this can be monitored by weighing the reaction vessel periodically).

Once the addition is complete, continue stirring at room temperature until the reaction

mixture becomes colorless.

Pour the final reaction mixture into a beaker of ice-water. The product will separate as an oily

liquid which should rapidly solidify.
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Filter the solid crystals, wash thoroughly with distilled water.

Recrystallize the crude product from dilute ethyl alcohol to obtain pure α-

chloroacetophenone. The purified product should be colorless or slightly yellowish crystals

with a melting point of 58-59°C.[4]

Protocol 2: Chlorination with Sulfuryl Chloride (SO₂Cl₂)
in Toluene
Sulfuryl chloride is a convenient liquid source of chlorine. This procedure, adapted from patent

literature, avoids the use of chlorinated solvents.[5]

Materials:

3-Hydroxyacetophenone (HAP) - Note: This example uses a substituted acetophenone, but

the procedure is adaptable for acetophenone itself.[6]

Sulfuryl chloride (SO₂Cl₂)

Toluene

Methanol (as moderator)

Jacketed reactor or round bottom flask with temperature control

Nitrogen atmosphere

Procedure:[5]

Charge a jacketed reactor with 60.0 g of 3-hydroxyacetophenone, 1.4 g of methanol, and

105.0 g of toluene under a nitrogen atmosphere.

Warm the mixture to 40°C.

Prepare a solution of 71.4 g of sulfuryl chloride in 26.2 g of toluene.

Add the sulfuryl chloride solution dropwise to the reaction mixture over a period of

approximately 2 hours, maintaining the reaction temperature.
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After the addition is complete, continue stirring until the reaction is complete (monitor by TLC

or HPLC).

Upon completion, cool the reaction mixture to initiate crystallization.

Filter the resulting solid product and wash with cold toluene.

Dry the product under vacuum. This method is noted to reduce side products compared to

reactions run in dichloromethane.[7]

Protocol 3: Chlorination with 1,3-Dichloro-5,5-
dimethylhydantoin (DCDMH)
DCDMH is a stable, solid chlorinating agent that is easy to handle. This method provides high

yields of the monochlorinated product.[8]

Materials:

Acetophenone

1,3-Dichloro-5,5-dimethylhydantoin (DCDMH)

p-Toluenesulfonic acid (p-TsOH)

Methanol

Round bottom flask with reflux condenser and magnetic stirrer

Procedure:[8]

To a solution of acetophenone in methanol, add 1,3-dichloro-5,5-dimethylhydantoin

(DCDMH) and a catalytic amount of p-toluenesulfonic acid.

Stir the reaction mixture at 30–35°C. The reaction progress can be monitored by TLC.

This method is reported to give high yields of α-chloroacetophenones. For selective α-

monochlorination, using silica gel as a catalyst and refluxing in methanol for 1 hour has also

been reported to yield products in 86–98%.[8]
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For work-up, the solvent is typically removed under reduced pressure. The residue is then

dissolved in a suitable organic solvent (e.g., ethyl acetate), washed with water and brine,

dried over anhydrous sodium sulfate, and concentrated.

The crude product can be purified by column chromatography or recrystallization.

Data Presentation: Comparison of Chlorination
Methods
The following table summarizes key parameters and outcomes for the different chlorination

protocols.
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Parameter
Protocol 1:

Chlorine Gas

Protocol 2:

Sulfuryl

Chloride

Protocol 3:

DCDMH

Protocol 4:

Aqueous

Synthesis[9]

Chlorinating

Agent
Chlorine (Cl₂)

Sulfuryl Chloride

(SO₂Cl₂)
DCDMH

Benzenesulfonyl

chloride

(PhSO₂Cl)

Solvent Acetic Acid Toluene Methanol Water

Catalyst/Moderat

or
None Methanol

p-TsOH or Silica

Gel

TEBAC (Phase

Transfer

Catalyst)

Temperature

Room

Temperature

(cooling as

needed)

40°C
30-35°C or

Reflux

Room

Temperature

Reaction Time

Not specified,

monitor color

change

~2 hours addition
1 hour to several

hours
1.5 hours

Reported Yield Not specified

High, with

reduced side

products

86-98%

(monochloro)[8]
>99%[9]

Work-up
Precipitation in

water

Crystallization/Fil

tration

Solvent

extraction

Solvent

extraction

Safety Precautions
α-Chloroacetophenone: The product is a potent lachrymator and irritant to the eyes, skin,

and respiratory tract.[1][2] Handle in a well-ventilated fume hood and wear appropriate

personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

Chlorinating Agents:

Chlorine Gas: Extremely toxic and corrosive. Handle only in a dedicated fume hood with

appropriate gas scrubbing apparatus.
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Sulfuryl Chloride: Corrosive and toxic. Reacts violently with water. Handle with care in a

fume hood.

DCDMH: A stable solid, but it is an oxidizing agent and an irritant. Avoid contact with skin

and eyes.

Solvents and Reagents: Acetic acid, methanol, and toluene are flammable. Handle all

chemicals according to their Safety Data Sheet (SDS).

Visualization
General Experimental Workflow
The following diagram illustrates the general workflow for the synthesis, purification, and

analysis of α-chloroacetophenone.
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Caption: General workflow for the synthesis of α-chloroacetophenone.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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